molecular formula C20H17NO4S2 B6043419 ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6043419
M. Wt: 399.5 g/mol
InChI Key: SJLHWTPMOUEKNC-SHZKVYHLSA-N
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Description

ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a thiophene ring, an ethyl ester group, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using 4-methylbenzoic acid and an appropriate amine.

    Formation of the Ethyl Ester Group: The ethyl ester group can be formed through esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity or altering their function. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE: Lacks the thiophene ring substitution.

    METHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE: Has a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a versatile compound in scientific research.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylbenzoyl)imino-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c1-3-25-20(24)16-17(22)15(11-14-5-4-10-26-14)27-19(16)21-18(23)13-8-6-12(2)7-9-13/h4-11,22H,3H2,1-2H3/b15-11-,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLHWTPMOUEKNC-SHZKVYHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CS2)SC1=NC(=O)C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CS2)/SC1=NC(=O)C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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